molecular formula C10H8BrN3O B2429299 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine CAS No. 1824025-80-0

5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine

Cat. No.: B2429299
CAS No.: 1824025-80-0
M. Wt: 266.098
InChI Key: VDXQRCTUGXFPEQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of bromine and pyridin-2-ylmethoxy groups in its structure makes it a versatile intermediate for various chemical reactions and applications.

Mechanism of Action

Mode of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological activities . The specific interactions with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities

Result of Action

It is known that pyrimidine derivatives have varied medicinal applications , but the specific effects of “5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidin” at the molecular and cellular level need further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 2-(pyridin-2-ylmethoxy)aniline under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up using similar reaction conditions as in laboratory synthesis, with appropriate adjustments for larger volumes and industrial equipment.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

5-bromo-2-(pyridin-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-8-5-13-10(14-6-8)15-7-9-3-1-2-4-12-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXQRCTUGXFPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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